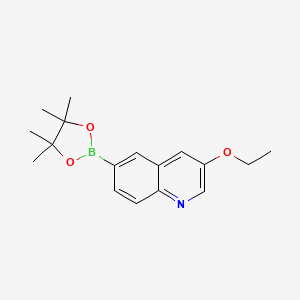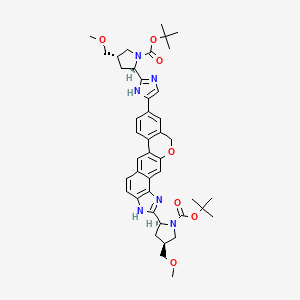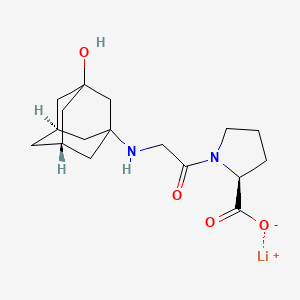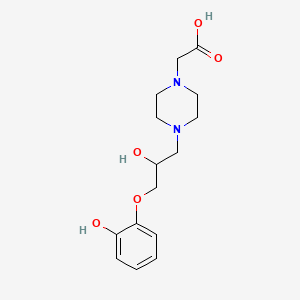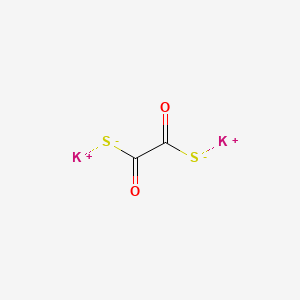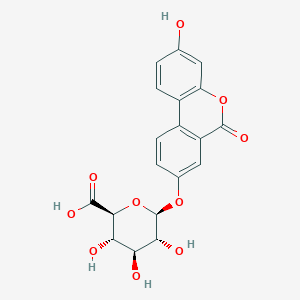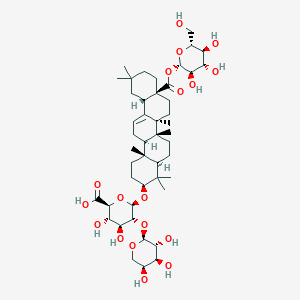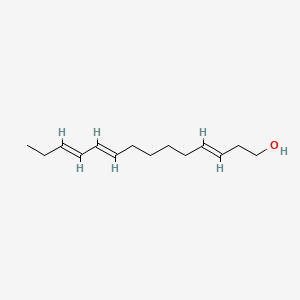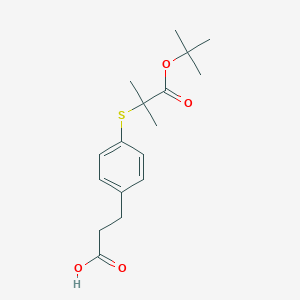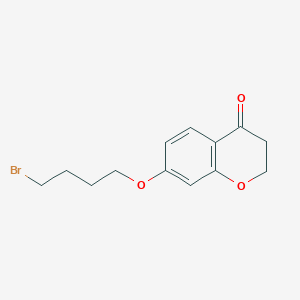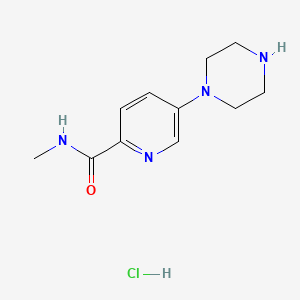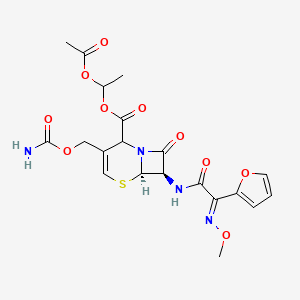
delta3-Cefuroxime axetil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta3-Cefuroxime axetil is a prodrug of the cephalosporin antibiotic cefuroxime. It is a second-generation cephalosporin that contains a β-lactam ring structure, similar to penicillin antibiotics . This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Delta3-Cefuroxime axetil can be synthesized through various methods. One common method involves the preparation of a nanosuspension using an antisolvent precipitation method followed by ultrasonication . Another method involves the preparation of granules by mixing hydroxypropyl cellulose and lactose, followed by granulating, extruding, rounding, and drying .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of hydroxypropyl cellulose and lactose to create granules. These granules are then coated with a dampproof coating film to ensure stability and bioavailability .
Analyse Des Réactions Chimiques
Types of Reactions: Delta3-Cefuroxime axetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include esterases, which hydrolyze this compound to its active form, cefuroxime . Other reagents may include oxidizing agents and nucleophiles for substitution reactions.
Major Products Formed: The primary product formed from the hydrolysis of this compound is cefuroxime, which is the active antibacterial agent .
Applications De Recherche Scientifique
Delta3-Cefuroxime axetil has a wide range of scientific research applications. It is used extensively in drug formulation studies to improve oral bioavailability . In medicine, it is used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections . In biology, it is used to study the mechanisms of bacterial resistance and the efficacy of antibacterial agents .
Mécanisme D'action
Delta3-Cefuroxime axetil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Delta3-Cefuroxime axetil is similar to other cephalosporins, such as cefpodoxime proxetil and cefprozil . it is unique in its ability to be used as a prodrug, which enhances its oral bioavailability and stability . Other similar compounds include quinolones like ciprofloxacin and levofloxacin, which also have broad-spectrum antibacterial activity but differ in their mechanisms of action .
Conclusion
This compound is a versatile and effective antibacterial agent with a wide range of applications in medicine, biology, and industrial research. Its unique properties, including its ability to be used as a prodrug, make it a valuable compound in the fight against bacterial infections.
Propriétés
Formule moléculaire |
C20H22N4O10S |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,15?,18-/m1/s1 |
Clé InChI |
AQVGUOHUYICCIZ-GKAONTMHSA-N |
SMILES isomérique |
CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N |
SMILES canonique |
CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


